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Compound of Interest

Compound Name: Fluopipamine

Cat. No.: B5048541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early preclinical data on fluvoxamine, a

selective serotonin reuptake inhibitor (SSRI). The information presented herein is crucial for

understanding the foundational pharmacological profile of this compound and serves as a

valuable resource for professionals in drug development and neuroscience research.

Core Mechanism of Action
Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin

(5-hydroxytryptamine; 5-HT) reuptake in the brain.[1] By blocking the serotonin transporter

(SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby

enhancing serotonergic neurotransmission.[2][3][4] In vitro studies have demonstrated that

fluvoxamine has a very weak effect on the reuptake of norepinephrine and dopamine.[3]

Beyond its primary action on SERT, fluvoxamine also exhibits a high affinity for the sigma-1

receptor (S1R), where it acts as an agonist.[2][4][5] This interaction with the S1R is thought to

contribute to its therapeutic effects by modulating cellular stress responses and inflammation.

[2][4] Fluvoxamine has negligible affinity for various other receptors, including α1-, α2-, β-

adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1,

and 5-HT2 receptors, which contributes to its favorable side-effect profile compared to other

psychotropic drugs.[2][3]
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Caption: Primary mechanism of action of Fluvoxamine.
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Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical studies of

fluvoxamine.

Table 1: Receptor Binding and Transporter Inhibition
Target Species Assay Type Value Parameter Reference

SERT Rat

Inhibition of

[3H]5-HT

uptake into

astrocyte

cultures

- - [5]

σ1 Receptor -
Binding

affinity
High Affinity Agonist [5]

No specific quantitative values for SERT inhibition were available in the provided search

results.

Table 2: In Vitro and In Vivo CYP450 Inhibition
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CYP
Isozyme

System Substrate Ki (nM) Notes Reference

CYP2C19
Human Liver

Microsomes

(S)-

mephenytoin

70-80

(unbound)

Ki,ub values

were in a

narrow range

across six

livers.

[6]

CYP2C19
In Vivo

(Human)

(S)-

mephenytoin

1.9 ± 1.1

(unbound)

Inhibition

potency is

~40 times

greater in

vivo than in

vitro.

[6]

CYP1A2 - - -

Fluvoxamine

is a potent

inhibitor.

[7]

CYP3A4 - - -

Less potent

inhibition than

CYP1A2.

[7][8]

CYP2D6 - - -

Minimal

affinity and

clinically

insignificant

role in

metabolism.

[7][8]

Table 3: Pharmacokinetic Parameters in Animals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12695344/
https://pubmed.ncbi.nlm.nih.gov/12695344/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/9184622/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/9184622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5048541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Route of
Administration

Key Findings Reference

Rat, Dog, Hamster,

Mouse, Rabbit
-

Main metabolic

pathway was similar

across species.

[1]

Rat, Dog - Complete absorption. [1]

Table 4: Pharmacokinetic Parameters in Humans
Parameter Value Notes Reference

Oral Bioavailability ~50%
Due to first-pass

hepatic metabolism.
[7]

Time to Peak Plasma

Concentration

2-8 hours (capsules,

film-coated tablets)4-

12 hours (enteric-

coated tablets)

- [7][9]

Plasma Protein

Binding
~77%

Low compared to

other SSRIs.
[7]

Elimination Half-life

(single dose)
12-15 hours Biphasic elimination. [7]

Elimination Half-life

(steady-state)
Prolonged by 30-50% - [7]

Metabolism
Extensive oxidative

metabolism

Nine metabolites

identified, none

pharmacologically

active.

[7]

Excretion
Predominantly in urine

as metabolites

< 4% as parent

compound.
[7]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of

preclinical findings.

CYP2C19 Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibition constant (Ki) of fluvoxamine for the CYP2C19

enzyme.

Methodology:

System: Human liver microsomes and a cDNA-expressed microsomal system (Supersomes)

were utilized.

Probe Substrate: (S)-mephenytoin was used as the specific probe for CYP2C19 activity.

Incubation: Various concentrations of fluvoxamine were co-incubated with the microsomal

preparation and (S)-mephenytoin.

Analysis: The formation of the metabolite, (S)-4-hydroxy-mephenytoin, was quantified using

a suitable analytical method (e.g., HPLC-MS/MS).

Data Calculation: The inhibition constant (Ki) was calculated based on the total added

fluvoxamine concentration (Ki,total) and the unbound fluvoxamine concentration (Ki,ub),

taking into account nonspecific binding to microsomal proteins.
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Caption: Workflow for in vitro CYP inhibition assay.

In Vivo CYP2C19 Inhibition Study (Human)
Objective: To determine the in vivo inhibition constant (Ki) of fluvoxamine for CYP2C19 in

healthy volunteers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b5048541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5048541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Study Population: 12 healthy volunteers.

Dosing Regimen: Subjects received steady-state doses of fluvoxamine (0, 37.5, 62.5, and

87.5 mg/day).

Probe Administration: A single oral dose (100 mg) of the CYP2C19 probe, (S)-mephenytoin,

was administered.

Sample Collection: Plasma samples were collected to determine fluvoxamine and (S)-4-

hydroxy-mephenytoin concentrations.

Data Analysis: The formation clearance of (S)-4-hydroxy-mephenytoin was calculated. The in

vivo Ki was determined from the correlation between the ratio of uninhibited to inhibited

formation clearances and the average steady-state plasma concentration of fluvoxamine.
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Caption: Logical flow of the in vivo CYP inhibition study.

Conclusion
The early preclinical studies of fluvoxamine established its profile as a potent and selective

serotonin reuptake inhibitor with a notable affinity for the sigma-1 receptor. Pharmacokinetic

studies in both animals and humans have characterized its absorption, distribution,

metabolism, and excretion, providing a foundation for its clinical development. The detailed

investigation into its inhibitory effects on cytochrome P450 enzymes has been critical in

understanding its potential for drug-drug interactions. This in-depth guide serves as a technical

resource for researchers and professionals, offering a consolidated view of the foundational

data that underpins the clinical use of fluvoxamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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